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3-chloro-1H-pyrazolo[3,4-d]pyriMidin-4-aMine - 637338-78-4

3-chloro-1H-pyrazolo[3,4-d]pyriMidin-4-aMine

Catalog Number: EVT-3284758
CAS Number: 637338-78-4
Molecular Formula: C5H4ClN5
Molecular Weight: 169.57 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Compound Description: This compound is a 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidine derivative. []
  • Relevance: This compound shares the core 1H-pyrazolo[3,4-d]pyrimidin-4-amine structure with 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The key difference is the substitution at the 3- and 6-positions of the pyrazolo[3,4-d]pyrimidine ring. [] (https://www.semanticscholar.org/paper/7a8b1f2383ec0139cfb9cb43a42f82fbcf278ca5)

4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

  • Compound Description: This compound is a key intermediate in the synthesis of various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, which are being investigated for potential pharmacological properties. []
  • Relevance: Both this compound and 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine are halogenated derivatives of the 1H-pyrazolo[3,4-d]pyrimidine scaffold. The difference lies in the position of the chlorine atom on the pyrazolo[3,4-d]pyrimidine ring (position 3 vs. position 4) and the presence of an amine group at position 4 in the target compound. [] (https://www.semanticscholar.org/paper/cf2f4d1e0990a779b4e0578087dc96d438dc70e2)

N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine monohydrate

  • Compound Description: This compound is a pyrazolo[3,4-d]pyrimidine derivative characterized by its crystal structure, which exhibits a network of hydrogen bonds. []
  • Relevance: Structurally, this compound and 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine share the core 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold. They differ in the substitution at the 3-position (chlorine in the target compound vs. hydrogen in this related compound) and the presence of a dimethylamino group instead of a primary amine at position 4. [] (https://www.semanticscholar.org/paper/b4a90c5194470f8ea8db19312edd6725f2d8cb9e)

1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (S29)

  • Compound Description: S29 is an anticancer drug that acts as a cytoplasmic tyrosine kinase (c-SRC) inhibitor. It's being studied for its potential in treating neuroblastoma. [, ]
  • Relevance: This compound represents a more complex derivative containing the 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold of 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine. While sharing the core structure, S29 has additional substituents at the 1 and 3 positions, showcasing how the scaffold can be modified for specific biological activities. [, ] (https://www.semanticscholar.org/paper/c66287cdf3e9237f77fe88595ddc725f456259bd, https://www.semanticscholar.org/paper/4e83d94ef6503cb656766b616b369da2aa1ba9c2)
Classification

This compound can be classified as:

  • Chemical Class: Pyrazolo[3,4-d]pyrimidines
  • Functional Group: Amines and halogenated compounds
  • IUPAC Name: 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Synthesis Analysis

Synthetic Routes

The synthesis of 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves nucleophilic substitution reactions. One common method includes the reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine. This reaction selectively produces the desired 4-substituted product, resulting in high yields under optimized conditions.

Reaction Conditions

Key parameters for the synthesis include:

  • Temperature: Reactions are often conducted at elevated temperatures to enhance reaction rates.
  • Solvent: Common solvents include ethanol or dimethyl sulfoxide (DMSO).
  • Catalysts: The presence of bases such as sodium hydroxide can facilitate nucleophilic substitutions.
Molecular Structure Analysis

The molecular structure of 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be characterized by the following features:

  • Molecular Formula: C7H7ClN4
  • Molecular Weight: Approximately 186.61 g/mol
  • Structural Features: The compound contains a pyrazolo ring fused with a pyrimidine ring, with a chlorine atom at the 3-position and an amino group at the 4-position.

Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm the structure:

  • NMR Chemical Shifts: Characteristic shifts corresponding to protons on the pyrazolo and pyrimidine rings.
  • IR Absorption Bands: Presence of NH stretching vibrations and C-Cl stretching bands.
Chemical Reactions Analysis

Types of Reactions

3-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine is involved in several types of chemical reactions:

  1. Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles such as amines or alcohols.
  2. Oxidation and Reduction Reactions: These can modify functional groups attached to the pyrazolo[3,4-d]pyrimidine core.
  3. Substitution Reactions: Introduction of different substituents at various positions on the ring.

Common Reagents and Conditions

Common reagents include:

  • Nucleophiles: Methylamine for substitution reactions.
  • Oxidizing Agents: Potassium permanganate for oxidation reactions.
  • Reducing Agents: Sodium borohydride for reduction processes.
Mechanism of Action

Target Enzyme

The primary target for 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine is Cyclin-dependent kinase 2 (CDK2), an essential regulator of cell cycle progression.

Mode of Action

The compound inhibits CDK2 activity, leading to:

  • Disruption of cell cycle progression.
  • Induction of apoptosis in cancer cells.

Biochemical Pathways

Inhibition of CDK2 affects key signaling pathways involved in cellular proliferation and survival, making it a candidate for anticancer therapy.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically a solid or crystalline form.
  • Solubility: Soluble in organic solvents like DMSO and ethanol but may have limited water solubility.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

Scientific Applications

3-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:

  1. Medicinal Chemistry: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit CDK2.
  2. Biological Research: Used in studies investigating cell cycle regulation and apoptosis mechanisms.
  3. Material Science: Investigated for its role in developing new materials with specific chemical properties.
Introduction to Pyrazolo[3,4-d]pyrimidine Scaffolds in Medicinal Chemistry

Privileged Structure Status in Targeted Drug Discovery

The pyrazolo[3,4-d]pyrimidine scaffold has achieved recognition as a "privileged structure" in kinase inhibitor drug discovery due to its exceptional versatility in interacting with diverse ATP-binding sites. This tricyclic nitrogen-rich heterocycle serves as a central pharmacophore in multiple FDA-approved drugs and clinical candidates targeting oncogenic kinases. Ibrutinib, the first-in-class Bruton's tyrosine kinase (BTK) inhibitor approved for B-cell malignancies, exemplifies the therapeutic impact of this scaffold [6]. Beyond ibrutinib, several pyrazolo[3,4-d]pyrimidine-based inhibitors are advancing through clinical trials, including the dual PI3Kδ/CK1ε inhibitor umbralisib (phase III for lymphomas), the mTORC1/2 inhibitor sapanisertib (phase II for solid tumors), and the PI3Kδ inhibitor parsaclisib [6]. The scaffold’s privileged status stems from its capacity to undergo extensive structural diversification at multiple positions (N1, C3, C4, and C6), enabling fine-tuning of kinase selectivity, potency, and physicochemical properties [4].

Table 1: Clinically Advanced Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors

Compound (Code)Primary Target(s)Development StageKey Indications
Ibrutinib (Imbruvica®)BTKFDA ApprovedCLL, MCL, WM, GvHD
Umbralisib (TGR-1202)PI3Kδ/CK1εPhase IIIMarginal Zone Lymphoma
Sapanisertib (INK128)mTORC1/2Phase IIPancreatic, Breast, Lung Cancers
Parsaclisib (INCB050465)PI3KδPhase IILymphomas, Solid Tumors

The scaffold’s broad target applicability is further evidenced by preclinical inhibitors against critical oncokinases such as EGFR [2], cyclin-dependent kinases (CDKs) [4], Src family kinases [6], and JAK kinases [4]. This wide targeting spectrum arises from the scaffold’s ability to occupy the adenine-binding pocket while accommodating diverse hydrophobic extensions that interact with adjacent regions (hydrophobic regions I and II, and the ribose pocket) [2]. The 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine variant specifically exploits the C3 and C4 positions: the chloro substituent modulates electron distribution and serves as a site for cross-coupling reactions, while the C4-amino group provides a crucial hydrogen-bonding handle for hinge region interactions [7] [9].

Historical Development as Bioisosteric Nucleotide Analogues

Pyrazolo[3,4-d]pyrimidines represent a quintessential example of rational bioisosterism in medicinal chemistry, functioning as mimetics of the adenine nucleobase in ATP. This strategic design capitalizes on the near-perfect topological and electronic overlap between the scaffold and the purine ring system [3]. X-ray crystallographic analyses of kinase-inhibitor complexes consistently demonstrate that the pyrazolo[3,4-d]pyrimidine core forms canonical hydrogen bonds with hinge region residues, typically via the N1 nitrogen and the C4-amino group, replicating the interactions of the N1 and N6 positions of adenine [6]. The 3-chloro substituent in 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine enhances this mimicry by altering electron density to better match the C2 position of adenine, while simultaneously providing a synthetic handle for further derivatization [7] [9].

Table 2: Bioisosteric Relationship Between Adenine and Pyrazolo[3,4-d]pyrimidine

Structural FeatureAdenine (in ATP)3-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amineFunctional Consequence
H-Bond Donor (Hinge Interaction)N6-H (exocyclic amine)C4-NH₂Mimics adenine N6 interaction with backbone carbonyl
H-Bond Acceptor (Hinge Interaction)N1N1 (Ring nitrogen)Mimics adenine N1 interaction with backbone NH
C2 PositionUnsubstituted CHChlorine substituentModulates electron density; synthetic handle
Aromatic System SizeBicyclic purineBicyclic pyrazolopyrimidineMatches planar geometry for π-stacking

The historical development of these analogues began with non-selective early inhibitors like PP1 and PP2 (SRC family kinase inhibitors) in the 1990s [6]. Optimization efforts focused on enhancing kinase selectivity and metabolic stability led to the systematic exploration of substitutions. The 3-chloro-4-amino derivative emerged as a particularly versatile intermediate due to two key properties: first, the C4-amino group’s strong hydrogen-bonding capacity enhances binding affinity to the hinge region; second, the C3-chlorine activates the ring for nucleophilic substitution or metal-catalyzed cross-coupling reactions, enabling efficient synthesis of diverse analogues [5] [7] [9]. For example, nucleophilic displacement of the C4-chloro group in 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine with amines readily generates 4-amino-6-chloro derivatives, which can be further modified at C6 [2] [5]. Alternatively, Suzuki-Miyaura coupling at C3 allows introduction of aryl or heteroaryl groups to target hydrophobic regions I or II [8].

Role in Overcoming Resistance in Kinase-Targeted Therapies

A significant driver for developing pyrazolo[3,4-d]pyrimidine derivatives, including the 3-chloro-4-amine variant, is their demonstrated potential in overcoming acquired resistance to existing kinase inhibitors, particularly in oncogenic drivers like EGFR. First-generation EGFR tyrosine kinase inhibitors (e.g., erlotinib) face limitations due to the T790M gatekeeper mutation, which increases affinity for ATP while decreasing inhibitor binding [2]. Second-generation inhibitors (e.g., neratinib) suffer from dose-limiting toxicity due to poor selectivity [2]. Pyrazolo[3,4-d]pyrimidine-based inhibitors address these challenges through strategic molecular design exploiting the scaffold’s adaptability:

  • Targeting Mutant EGFR Conformations: Compound 12b from recent studies (bearing a 3-iodo analogue structurally related to the 3-chloro variant) exhibited potent inhibition against both EGFRWT (IC50 = 0.016 µM) and the resistant EGFRT790M mutant (IC50 = 0.236 µM) [2]. This activity stems from optimized interactions with the mutated ATP pocket, particularly through tailored hydrophobic extensions at the C3 position that bypass steric clashes caused by the T790M mutation. Molecular docking confirmed that the pyrazolo[3,4-d]pyrimidine core maintains hinge hydrogen bonds (Val702), while the C3-arylhydrazone substituent accesses hydrophobic regions less perturbed by the mutation [2].

  • Irreversible Inhibition Strategies: Inspired by third-generation inhibitors like osimertinib, pyrazolo[3,4-d]pyrimidines can be functionalized with electrophilic warheads (e.g., acrylamides) at the C3 position. These groups undergo Michael addition with cysteine residues near the ATP pocket (e.g., Cys797 in EGFR), forming covalent complexes that resist displacement by ATP—a key mechanism against gatekeeper mutations [6]. Ibrutinib’s clinical success against resistant B-cell malignancies exemplifies this strategy, employing an acrylamide attached to the scaffold’s pendent phenyl ring [6].

  • Polypharmacology for Compensatory Pathway Inhibition: Resistance often involves activation of bypass signaling pathways. Pyrazolo[3,4-d]pyrimidines’ inherent adaptability facilitates the design of multi-kinase inhibitors. For instance, derivatives targeting both EGFR and mTOR (like sapanisertib analogues) can counteract PI3K/AKT/mTOR pathway upregulation—a common resistance mechanism in EGFR-addicted cancers [6]. The 3-chloro-4-amine scaffold serves as an ideal platform for such designs, as hydrophobic tails targeting the ribose pocket can be optimized for additional kinases without compromising core binding [2] [4].

Table 3: Pyrazolo[3,4-d]pyrimidine Derivatives Addressing Kinase Resistance Mechanisms

Resistance MechanismScaffold Modification StrategyExample Compound/ActivityTarget Kinase(s)
Gatekeeper Mutation (e.g., EGFR T790M)C3-Heteroaryl hydrazone/acrylamide12b: IC50 = 0.236 µM (EGFRT790M) [2]EGFRT790M
Bypass Signaling (e.g., mTOR activation)Dual EGFR/mTOR inhibitorsSapanisertib analogues [6]EGFR, mTORC1/2
Covalent InhibitionC3-Acrylamide derivativesIbrutinib analogues [6]BTK, EGFR, JAK3

Beyond EGFR, scaffold flexibility enables targeting of resistance-conferring mutations in BTK (C481S), ALK (L1196M), and FLT3 (D835Y) [6]. The 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine, with its balanced reactivity at C3 and C4, provides a synthetically tractable foundation for generating libraries targeting these emergent mutations through structure-guided medicinal chemistry.

Properties

CAS Number

637338-78-4

Product Name

3-chloro-1H-pyrazolo[3,4-d]pyriMidin-4-aMine

IUPAC Name

3-chloro-2H-pyrazolo[3,4-d]pyrimidin-4-amine

Molecular Formula

C5H4ClN5

Molecular Weight

169.57 g/mol

InChI

InChI=1S/C5H4ClN5/c6-3-2-4(7)8-1-9-5(2)11-10-3/h1H,(H3,7,8,9,10,11)

InChI Key

QKMIPLXCSQKVBB-UHFFFAOYSA-N

SMILES

C1=NC2=NNC(=C2C(=N1)N)Cl

Canonical SMILES

C1=NC2=NNC(=C2C(=N1)N)Cl

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